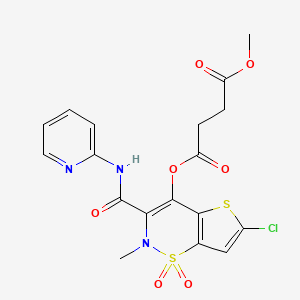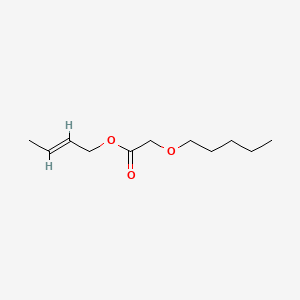
Acetic acid, (pentyloxy)-, 2-butenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (pentyloxy)-, 2-butenyl ester is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from acetic acid, pentyloxy alcohol, and 2-butenyl alcohol. It is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (pentyloxy)-, 2-butenyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohols. The reaction is catalyzed by an acid, usually concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Acetic acid+Pentyloxy alcohol+2-Butenyl alcohol→Acetic acid, (pentyloxy)-, 2-butenyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (pentyloxy)-, 2-butenyl ester undergoes several types of chemical reactions, including:
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions to form different products.
Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Acetic acid, pentyloxy alcohol, and 2-butenyl alcohol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Acetic acid, (pentyloxy)-, 2-butenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism by which acetic acid, (pentyloxy)-, 2-butenyl ester exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another common ester with similar properties but different applications.
Butyl acetate: Used in similar industrial applications but has different physical and chemical properties.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Propriétés
Numéro CAS |
72894-10-1 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
[(E)-but-2-enyl] 2-pentoxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-8-13-10-11(12)14-9-6-4-2/h4,6H,3,5,7-10H2,1-2H3/b6-4+ |
Clé InChI |
QHBHZWFMPCJXIQ-GQCTYLIASA-N |
SMILES isomérique |
CCCCCOCC(=O)OC/C=C/C |
SMILES canonique |
CCCCCOCC(=O)OCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


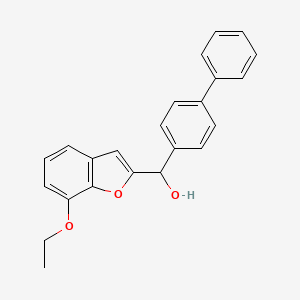
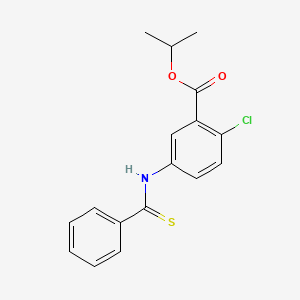
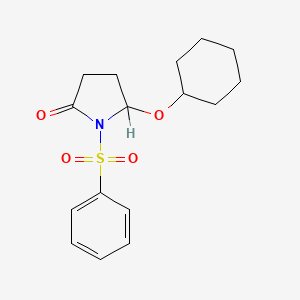
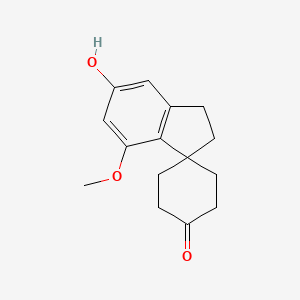
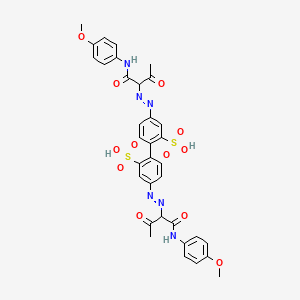
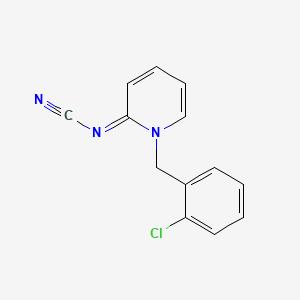
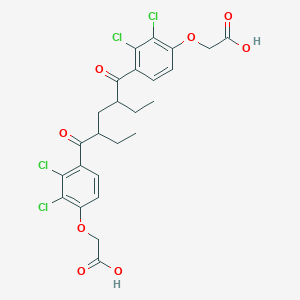
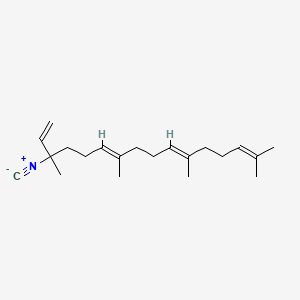
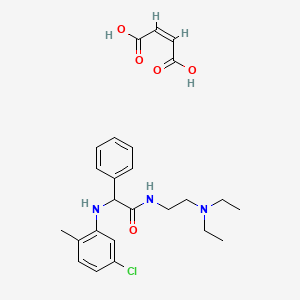
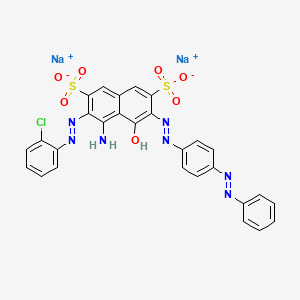
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
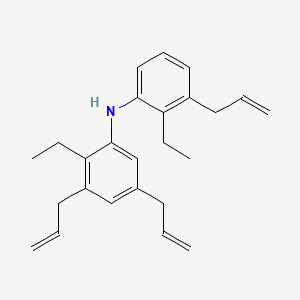
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)
